Cas no 2757928-43-9 ([3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate)

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate is a fluorinated cyclobutyl sulfonate ester with potential applications as an intermediate in organic synthesis and pharmaceutical development. The presence of multiple fluorine atoms enhances its reactivity and stability, making it suitable for selective functionalization reactions. The trifluoromethyl and difluorocyclobutyl groups contribute to its lipophilicity, which can be advantageous in drug design. The 4-methylbenzenesulfonate (tosylate) moiety serves as an effective leaving group, facilitating nucleophilic substitution reactions. This compound is particularly valuable in the preparation of fluorinated analogs of bioactive molecules, where its structural features can influence metabolic stability and binding affinity. Proper handling under inert conditions is recommended due to its sensitivity to moisture and nucleophiles.
[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate structure
2757928-43-9 structure
Product name:[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
CAS No:2757928-43-9
MF:C13H13F5O3S
Molecular Weight:344.297540426254
CID:5560418
PubChem ID:165996119

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • 2757928-43-9
    • [3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
    • EN300-37153276
    • [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
    • インチ: 1S/C13H13F5O3S/c1-9-2-4-10(5-3-9)22(19,20)21-8-11(13(16,17)18)6-12(14,15)7-11/h2-5H,6-8H2,1H3
    • InChIKey: LNEHRWUFWAESJF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCC1(C(F)(F)F)CC(C1)(F)F

計算された属性

  • 精确分子量: 344.05055626g/mol
  • 同位素质量: 344.05055626g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 493
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 51.8Ų

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37153276-0.5g
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
2757928-43-9
0.5g
$1866.0 2023-07-06
Enamine
EN300-37153276-0.05g
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
2757928-43-9
0.05g
$1632.0 2023-07-06
Enamine
EN300-37153276-0.25g
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
2757928-43-9
0.25g
$1789.0 2023-07-06
Enamine
EN300-37153276-1.0g
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
2757928-43-9
1.0g
$1944.0 2023-07-06
Enamine
EN300-37153276-0.1g
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
2757928-43-9
0.1g
$1711.0 2023-07-06
Enamine
EN300-37153276-2.5g
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
2757928-43-9
2.5g
$3809.0 2023-07-06
Enamine
EN300-37153276-5.0g
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
2757928-43-9
5.0g
$5635.0 2023-07-06
Enamine
EN300-37153276-10.0g
[3,3-difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate
2757928-43-9
10.0g
$8357.0 2023-07-06

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate 関連文献

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonateに関する追加情報

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate: A Comprehensive Overview

[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate is a highly specialized organic compound with the CAS registry number 2757928-43-9. This compound is notable for its unique structural features and potential applications in various fields of chemistry and materials science. The molecule consists of a cyclobutane ring substituted with two fluorine atoms at the 3-position and a trifluoromethyl group at the 1-position, which is further connected to a methyl group and a sulfonate ester moiety attached to a methylbenzene ring.

The structural complexity of this compound makes it an interesting subject for both theoretical and experimental studies. The cyclobutane ring introduces strain into the molecule, which can influence its reactivity and stability. The presence of multiple fluorine atoms enhances the compound's electronic properties, making it potentially useful in applications such as drug design, where fluorinated compounds are often sought after for their unique pharmacokinetic profiles. Recent studies have highlighted the importance of fluorinated cycloalkanes in medicinal chemistry, particularly in the development of bioactive molecules with improved potency and selectivity.

The synthesis of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate involves a series of carefully designed reactions that exploit the reactivity of the cyclobutane ring and the directing effects of the substituents. Researchers have employed various strategies, including ring-opening reactions and nucleophilic substitutions, to construct this compound efficiently. The use of advanced catalytic systems has also been reported to enhance the yield and purity of the product.

In terms of chemical properties, this compound exhibits remarkable thermal stability due to the electron-withdrawing effects of the fluorine atoms and the sulfonate group. These groups also contribute to its solubility in polar solvents, making it suitable for use in solution-phase reactions. Recent investigations have demonstrated that this compound can act as an effective catalyst in certain organic transformations, particularly those involving nucleophilic aromatic substitution.

The application of [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate extends beyond traditional chemical synthesis. Its unique structure has been explored in materials science for potential use in polymerization reactions and as a building block for advanced materials such as dendrimers and hyperbranched polymers. Additionally, its role as an intermediate in pharmaceutical synthesis has been documented in several recent studies.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the fluorinated cyclobutane moiety significantly alters the electron density distribution within the molecule, which can be exploited for designing novel chemical reactions.

In conclusion, [3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methyl 4-methylbenzene-1-sulfonate represents a fascinating example of how structural complexity can lead to versatile chemical properties. Its potential applications span across multiple disciplines, from drug discovery to materials science, making it a subject of continued interest among researchers worldwide.

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